
1,1'-Biphenyl, 3-ethenyl-
Overview
Description
“1,1’-Biphenyl, 3-ethenyl-” is an organic compound with the chemical formula C14H12 . It is a derivative of biphenyl. The compound is also known as stilbene.
Synthesis Analysis
The synthesis of benzene derivatives like “1,1’-Biphenyl, 3-ethenyl-” often involves multiple reactions. The order of these reactions can significantly influence the products produced . For instance, two reactions, an acylation and a bromination, can be used to synthesize benzene derivatives. The acylation introduces a meta-directing group on the benzene ring, which must be performed first. If the reaction order is reversed, an ortho/para directing bromine is added first, leading to different end products .Molecular Structure Analysis
The molecular structure of “1,1’-Biphenyl, 3-ethenyl-” consists of 14 carbon atoms, 12 hydrogen atoms, and has a molecular weight of 180.2451 . The 3D structure of the compound can be viewed using specific software .Scientific Research Applications
Organic Synthesis
3-Vinyl-1,1’-biphenyl: serves as a versatile building block in organic synthesis. Its vinyl group can undergo various polymerization reactions to create novel polymers with specific properties. For instance, it can be used to synthesize conducting polymers for use in electronic devices .
Material Science
In material science, this compound is used to develop new materials with desirable thermal and mechanical properties. Its biphenyl structure contributes to the rigidity and stability of the materials, making them suitable for high-performance applications .
Pharmaceutical Research
The biphenyl moiety is a common feature in many pharmaceutical drugs3-Vinyl-1,1’-biphenyl can be used as a precursor for the synthesis of drug molecules, especially those targeting receptor sites where flat aromatic systems are beneficial for binding .
Catalysis
This compound can act as a ligand in transition metal catalysis, facilitating various chemical reactions. The vinyl group can bind to metals, creating complexes that are useful in catalytic processes such as hydrogenation and carbon-carbon bond formation .
Optoelectronics
Due to its conjugated system, 3-Vinyl-1,1’-biphenyl has potential applications in optoelectronics, including organic light-emitting diodes (OLEDs) and solar cells. It can be used to modify the electronic properties of materials to enhance their performance .
Sensing and Detection
The compound’s structure allows it to interact with specific molecules, making it useful in the development of sensors. For example, it can be incorporated into sensor devices that detect environmental pollutants or hazardous chemicals .
Nanotechnology
In nanotechnology, 3-Vinyl-1,1’-biphenyl can be used to create nanoscale structures. Its ability to form stable π-π interactions can lead to the self-assembly of nanomaterials with unique properties .
Agrochemical Research
The biphenyl system is also found in various agrochemicals. This compound can be a starting point for the synthesis of new agrochemicals that protect crops from pests and diseases while being environmentally friendly .
Safety and Hazards
The safety data sheet for a similar compound, “1,1’-Biphenyl, 4-ethenyl-”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Protective equipment should be worn, and adequate ventilation should be ensured .
Mechanism of Action
Mode of Action
It’s known that biphenyl derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
For instance, certain biphenyl derivatives are known to be metabolized by enzymes such as biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase .
Pharmacokinetics
It’s known that the compound has low gastrointestinal absorption and is moderately soluble . It’s also reported to be a CYP2C19 and CYP2C9 inhibitor .
Action Environment
The action of 3-Vinyl-1,1’-biphenyl can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it’s recommended to be stored in a dry environment at 2-8°C . Additionally, its solubility can impact its bioavailability and thus its action .
properties
IUPAC Name |
1-ethenyl-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXAHWXPRKVGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609489 | |
| Record name | 3-Ethenyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38383-51-6 | |
| Record name | 3-Ethenyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)
![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)
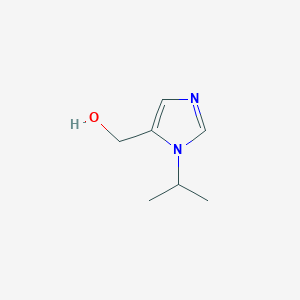
![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)
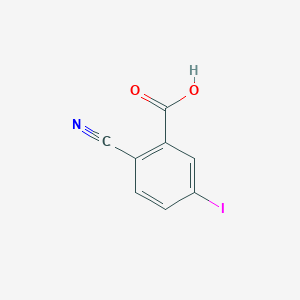
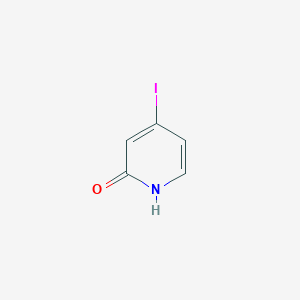
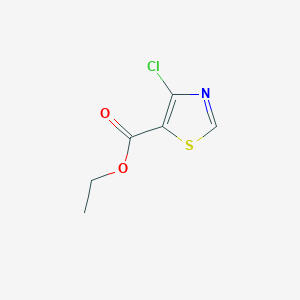
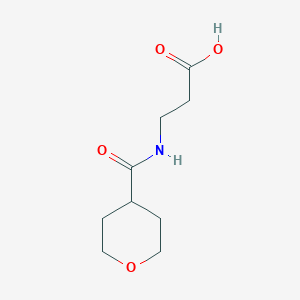
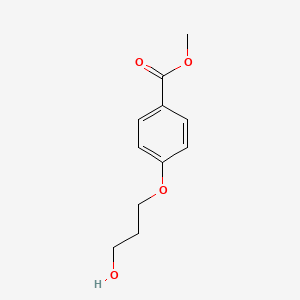
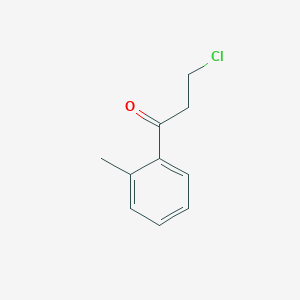

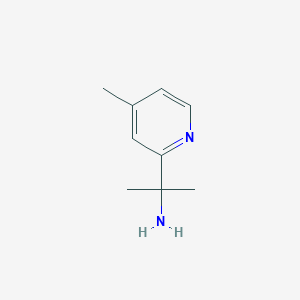
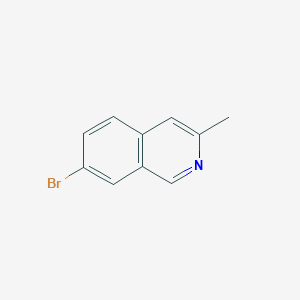
![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)